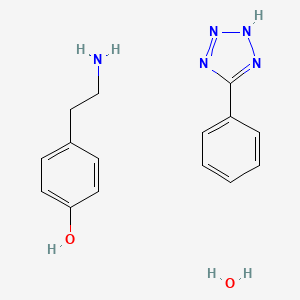

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-aminoethyl)phenol” is also known as Tyramine. It has a molecular weight of 137.1790 . “5-phenyl-2H-1,2,3,4-tetrazole” is a type of tetrazole, which are heterocyclic compounds that play an important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of “4-(2-aminoethyl)phenol” is available as a 2d Mol file or as a computed 3d SD file . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis

Tetrazoles show a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Antimicrobial Agents

The synthesis of complex chemical structures often leads to the development of potent antimicrobial agents. For instance, the study by Sah et al. (2014) describes the synthesis of formazans from a Mannich base as antimicrobial agents, showcasing the intricate processes involved in creating compounds with potential antimicrobial properties. Although not directly related to 4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate, this research highlights the broader context of chemical synthesis aimed at combating microbial threats (Sah, Bidawat, Seth, & Gharu, 2014).

Fluorescent and Colorimetric pH Probes

Innovations in chemical probes for pH measurement, as demonstrated by Diana et al. (2020), involve the synthesis of highly water-soluble fluorescent and colorimetric pH probes. Such probes, including benzothiazole derivatives, offer applications in monitoring pH variations within biological systems, potentially including intracellular environments. This underscores the utility of complex chemical compounds in biological and chemical sensing technologies (Diana, Caruso, Tuzi, & Panunzi, 2020).

Structural Characterization and Antibacterial Properties

The structural characterization of chemicals plays a crucial role in understanding their potential applications, including antibacterial effects. For example, Kakanejadifard et al. (2013) explored the synthesis, structural characterization, and antibacterial properties of certain compounds, indicating the significance of structural insights in developing antibacterial agents. These findings are pertinent to understanding how structural nuances of compounds like this compound may influence their biological activity (Kakanejadifard et al., 2013).

Biomolecular Docking and Bioassay Studies

Biomolecular docking and bioassay studies offer insights into the interaction of chemical compounds with biological targets. Al-Hourani et al. (2020) conducted such studies on tetrazoles, providing a foundation for understanding the potential biological interactions and effects of similarly structured compounds. These studies are instrumental in the development of new drugs and therapeutic agents, demonstrating the relevance of chemical synthesis in pharmaceutical research (Al-Hourani et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)phenol;5-phenyl-2H-tetrazole;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C7H6N4.H2O/c9-6-5-7-1-3-8(10)4-2-7;1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-4,10H,5-6,9H2;1-5H,(H,8,9,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDORFFVDXOIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=N2.C1=CC(=CC=C1CCN)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2742302.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

![6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2742309.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2742316.png)

![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)